molecular formula C9H4F3IS B13675550 2-Iodo-5-(trifluoromethyl)benzo[b]thiophene

2-Iodo-5-(trifluoromethyl)benzo[b]thiophene

Katalognummer: B13675550
Molekulargewicht: 328.09 g/mol
InChI-Schlüssel: TXDIGXWUBUGLHG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Iodo-5-(trifluoromethyl)benzo[b]thiophene is a heterocyclic compound that belongs to the benzothiophene family. This compound is characterized by the presence of an iodine atom and a trifluoromethyl group attached to the benzothiophene ring. Benzothiophenes are known for their diverse biological activities and are used in various fields, including medicinal chemistry and material science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-5-(trifluoromethyl)benzo[b]thiophene can be achieved through various methods. One common approach involves the electrophilic cyclization of suitable precursors. For instance, the reaction of 2-iodothiophene with trifluoromethyl-substituted benzene derivatives under specific conditions can yield the desired product . The reaction typically requires the use of catalysts such as palladium or nickel and is carried out under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the quality of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

2-Iodo-5-(trifluoromethyl)benzo[b]thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium or nickel catalysts, strong bases like potassium carbonate, and oxidizing agents such as hydrogen peroxide. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzothiophenes, while oxidation can produce sulfoxides or sulfones .

Wirkmechanismus

The mechanism of action of 2-Iodo-5-(trifluoromethyl)benzo[b]thiophene involves its interaction with specific molecular targets. In medicinal chemistry, it can inhibit enzymes or receptors involved in disease pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The iodine atom can form halogen bonds with target proteins, stabilizing the compound-protein complex .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Iodo-5-(trifluoromethyl)benzo[b]thiophene is unique due to the presence of both iodine and trifluoromethyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the iodine atom allows for versatile chemical modifications .

Eigenschaften

Molekularformel

C9H4F3IS

Molekulargewicht

328.09 g/mol

IUPAC-Name

2-iodo-5-(trifluoromethyl)-1-benzothiophene

InChI

InChI=1S/C9H4F3IS/c10-9(11,12)6-1-2-7-5(3-6)4-8(13)14-7/h1-4H

InChI-Schlüssel

TXDIGXWUBUGLHG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1C(F)(F)F)C=C(S2)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.